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Compound of Interest

Compound Name: DBCO-PEG3-oxyamine

Cat. No.: B12422140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DBCO-PEG3-oxyamine is a heterobifunctional linker that has emerged as a powerful tool in

bioconjugation and drug development.[1][2][3] Its unique structure, featuring a

dibenzocyclooctyne (DBCO) group and an oxyamine moiety separated by a hydrophilic

polyethylene glycol (PEG) spacer, enables two distinct and highly selective bioorthogonal

conjugation reactions. The DBCO group participates in copper-free Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," while the oxyamine group

readily reacts with aldehydes and ketones to form stable oxime bonds.[3][4] This dual reactivity

allows for the precise and modular construction of complex biomolecular architectures, such as

antibody-drug conjugates (ADCs), without the need for cytotoxic copper catalysts. The

integrated PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes

steric hindrance of the conjugated molecules.

Core Properties and Specifications
DBCO-PEG3-oxyamine is typically supplied as a light yellow oil and is soluble in common

organic solvents like DMSO, DMF, DCM, THF, and acetonitrile. For optimal stability, it should

be stored at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be

avoided, and aliquoting the reagent is recommended for maintaining its reactivity.
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Property Value References

Molecular Formula C29H36N4O7

Molecular Weight 552.62 g/mol

Appearance Light yellow oil

Purity >95%

Solubility
DMSO, DMF, DCM, THF,

acetonitrile

Storage Conditions
-20°C, protected from light and

moisture

Copper-Free Click Chemistry: The SPAAC Reaction
The DBCO moiety of the linker is central to its utility in copper-free click chemistry. It reacts with

azide-functionalized molecules through a [3+2] cycloaddition mechanism, driven by the ring

strain of the cyclooctyne. This reaction is highly efficient, bioorthogonal, and proceeds rapidly

under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

Reaction Kinetics
The efficiency of the SPAAC reaction is quantified by its second-order rate constant. While

specific data for DBCO-PEG3-oxyamine is not readily available, the rates for similar DBCO

derivatives provide a reliable estimate. The presence of a PEG linker has been shown to

enhance reaction rates by reducing steric hindrance.
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DBCO
Construct

Reactant Azide Buffer
Second-Order
Rate Constant
(M⁻¹s⁻¹)

References

DBCO

Derivatives

(general)

Benzyl Azide Various ~0.1 - 2.0

Sulfo DBCO-

amine
Model Azides PBS (pH 7.2) 0.32–0.85

Sulfo DBCO-

amine
Model Azides HEPES (pH 7) 0.55–1.22

DBCO-PEG5-

Trastuzumab
Model Azides HEPES & PBS 0.18 - 0.37

Oxime Ligation: Reaction with Carbonyls
The terminal oxyamine group provides a second, orthogonal conjugation handle. It reacts with

aldehydes or ketones to form a stable oxime bond. This reaction is also highly chemoselective

and is most efficient under slightly acidic conditions (pH ~4.5-5.5), though it can proceed at

neutral pH, sometimes accelerated by catalysts like aniline and its derivatives. Oxime bonds

are significantly more stable to hydrolysis than corresponding hydrazone or imine bonds,

making them suitable for creating long-lasting bioconjugates.

Key Characteristics of Oxime Ligation
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Feature Description References

Optimal pH
~4.5-5.5 for uncatalyzed

reaction

Catalysis

Aniline and its derivatives can

accelerate the reaction at

neutral pH

Stability

Oxime bonds are more stable

to hydrolysis than hydrazones

and imines

Kinetics
Generally slower than SPAAC

at neutral pH without a catalyst

Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Protein
with DBCO-PEG3-Oxyamine (SPAAC Reaction)
Materials:

Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

DBCO-PEG3-oxyamine

Anhydrous DMSO or DMF

Desalting column for purification

Procedure:

Prepare the DBCO-PEG3-oxyamine solution: Immediately before use, dissolve DBCO-
PEG3-oxyamine in anhydrous DMSO or DMF to a stock concentration of 10 mM.

Reaction Setup:
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To the azide-modified protein solution, add the DBCO-PEG3-oxyamine stock solution to

achieve a 1.5 to 3-fold molar excess of the linker over the protein.

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed

10% (v/v) to maintain protein integrity.

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Reaction times

may vary depending on the protein and linker concentrations. For larger biomolecules,

incubation for up to 24 hours may be necessary to achieve higher conjugation efficiency.

Purification: Remove the excess, unreacted DBCO-PEG3-oxyamine and byproducts using a

desalting column (e.g., PD-10) equilibrated with a suitable buffer for your downstream

application.

Characterization: The degree of labeling can be determined by UV-Vis spectroscopy,

measuring the absorbance at 280 nm for the protein and ~309 nm for the DBCO group. The

disappearance of the DBCO absorbance indicates the progression of the reaction.

Protocol 2: Conjugation of an Aldehyde-Tagged Protein
with DBCO-PEG3-Oxyamine (Oxime Ligation)
Materials:

Aldehyde-tagged protein in an amine-free buffer

DBCO-PEG3-oxyamine

Anhydrous DMSO or DMF

Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 7.4)

Aniline (optional, as a catalyst for neutral pH reactions)

Desalting column

Procedure:
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Prepare the DBCO-PEG3-oxyamine solution: Prepare a stock solution of DBCO-PEG3-
oxyamine in anhydrous DMSO or DMF as described in Protocol 1.

Reaction Setup:

Buffer exchange the aldehyde-tagged protein into the desired coupling buffer.

Add the DBCO-PEG3-oxyamine stock solution to the protein solution to achieve a 5 to

20-fold molar excess.

If performing the reaction at neutral pH, a catalyst such as aniline can be added to a final

concentration of 10-100 mM to accelerate the reaction.

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The

optimal time and temperature should be determined empirically.

Purification: Purify the conjugate to remove excess linker and byproducts using a desalting

column equilibrated with the desired storage buffer.

Characterization: The successful conjugation can be confirmed by techniques such as SDS-

PAGE, which will show a shift in the molecular weight of the protein, and mass spectrometry

for precise mass determination.

Visualizations
Chemical Structure of DBCO-PEG3-Oxyamine
Caption: Chemical structure of DBCO-PEG3-oxyamine.

SPAAC Reaction Mechanism
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SPAAC Reaction Mechanism
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Caption: Mechanism of the SPAAC reaction.

Oxime Ligation Mechanism
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Caption: Mechanism of oxime ligation.

Experimental Workflow for Dual Labeling
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Workflow for Dual Labeling

Step 1: SPAAC Reaction

Step 2: Oxime Ligation
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Incubate (2-12h, RT/37°C)

Aldehyde-modified Payload

Purify (e.g., SEC)

Dual-labeled Protein Conjugate

Click to download full resolution via product page

Caption: Workflow for creating a dual-labeled conjugate.

Applications
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The unique properties of DBCO-PEG3-oxyamine make it a versatile tool for a wide range of

applications in research and drug development.

Antibody-Drug Conjugates (ADCs): This linker is extensively used in the synthesis of ADCs.

The DBCO moiety can be used to attach the linker to an azide-modified antibody, and the

oxyamine group can then be conjugated to a carbonyl-containing cytotoxic payload, or vice-

versa. This modular approach allows for the creation of homogenous and well-defined ADCs.

Bioconjugation: It serves as a linchpin for connecting various biomolecules, including

proteins, peptides, and nucleic acids, to each other or to surfaces. This is crucial for the

development of advanced diagnostics, therapeutics, and biosensors.

Cellular Imaging: By conjugating fluorescent dyes or probes to biomolecules via DBCO-
PEG3-oxyamine, researchers can visualize and track specific cells, proteins, or biological

processes in real-time.

Drug Delivery: The linker can be used to couple therapeutic agents to targeting molecules,

enhancing drug delivery to specific sites while minimizing off-target effects. The PEG spacer

improves the solubility and circulation half-life of the resulting drug conjugates.

Conclusion
DBCO-PEG3-oxyamine is a highly valuable and versatile heterobifunctional linker for

advanced bioconjugation applications. Its ability to facilitate both copper-free click chemistry

and oxime ligation in a bioorthogonal manner provides researchers with a powerful tool for the

precise construction of complex biomolecular conjugates. The inclusion of a PEG spacer

further enhances its utility by improving the physicochemical properties of the final products.

For scientists and professionals in drug development, a thorough understanding of the

properties and experimental considerations of DBCO-PEG3-oxyamine is key to leveraging its

full potential in creating next-generation therapeutics and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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